

The Role of USP28 in Tumorigenesis and its Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Usp28-IN-2*

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Executive Summary: Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that has emerged as a critical, albeit complex, regulator of tumorigenesis. Its role is highly context-dependent, acting as both an oncogene and a tumor suppressor by stabilizing a diverse range of protein substrates. As an oncogene, USP28 promotes cell proliferation and survival by deubiquitinating and thus stabilizing key oncoproteins such as c-MYC, NOTCH1, and c-JUN. Conversely, it can function as a tumor suppressor by stabilizing proteins involved in the DNA damage response and apoptosis, including p53 and CHK2. USP28 is frequently overexpressed in a variety of human cancers, and its expression level often correlates with patient prognosis. This dual functionality makes USP28 a compelling, yet challenging, therapeutic target. The development of small molecule inhibitors against USP28 has shown significant promise in preclinical models, offering a novel strategy to target previously "undruggable" oncoproteins by dismantling their stability. This guide provides an in-depth overview of the molecular mechanisms governing USP28's function in cancer, summarizes its expression across various tumor types, details the current landscape of USP28 inhibitors, and provides key experimental protocols for its study.

The Duality of USP28 in Cancer Biology

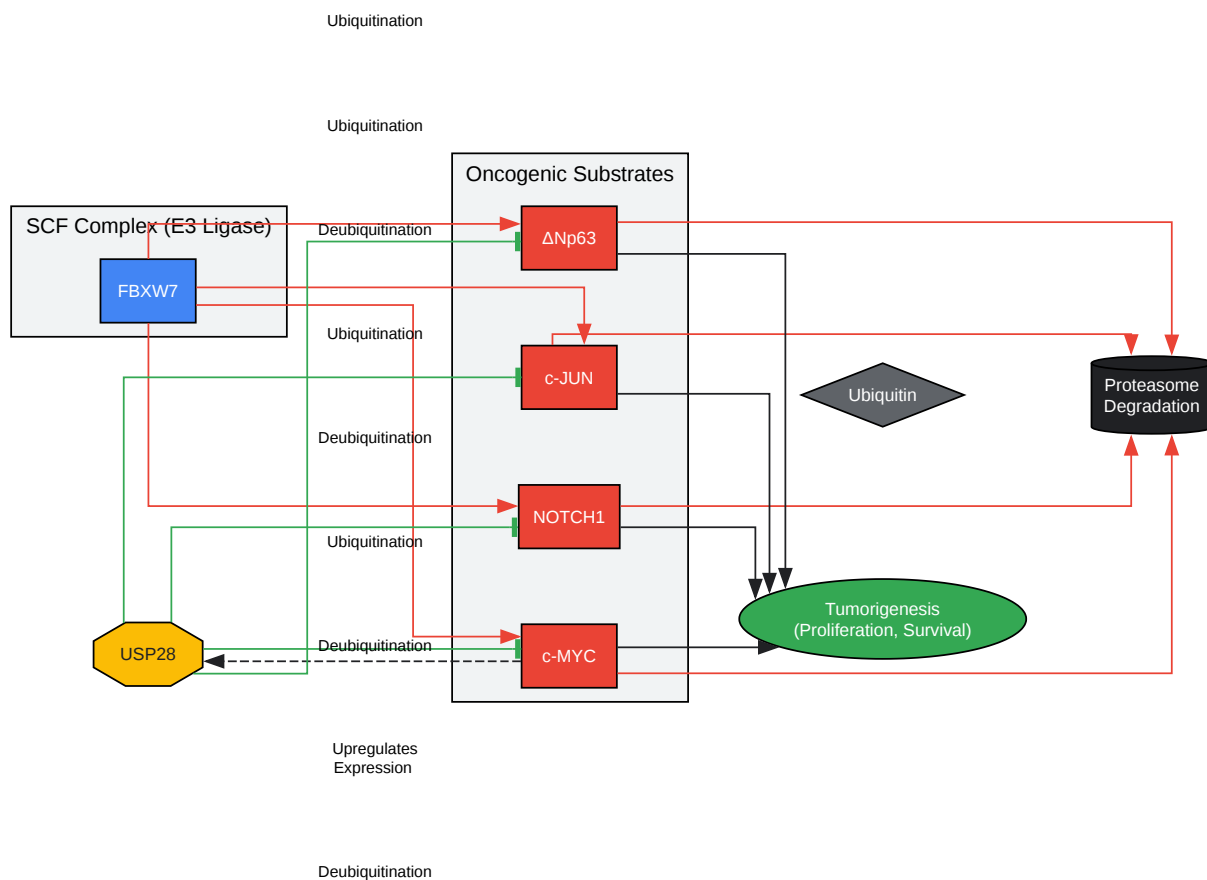
USP28's function in cancer is not monolithic; it is a double-edged sword, dictated by the cellular context, the genetic background of the tumor (e.g., p53 status), and the specific substrates it regulates.^{[1][2]}

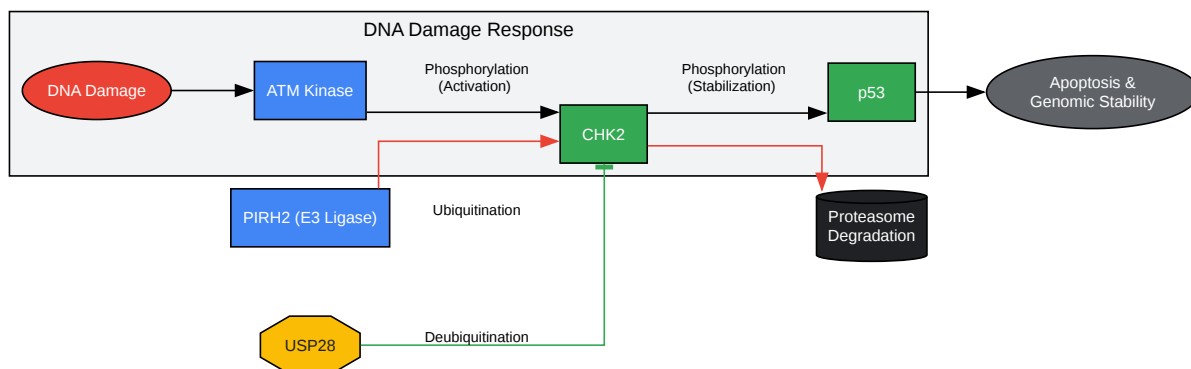
USP28 as an Oncogene

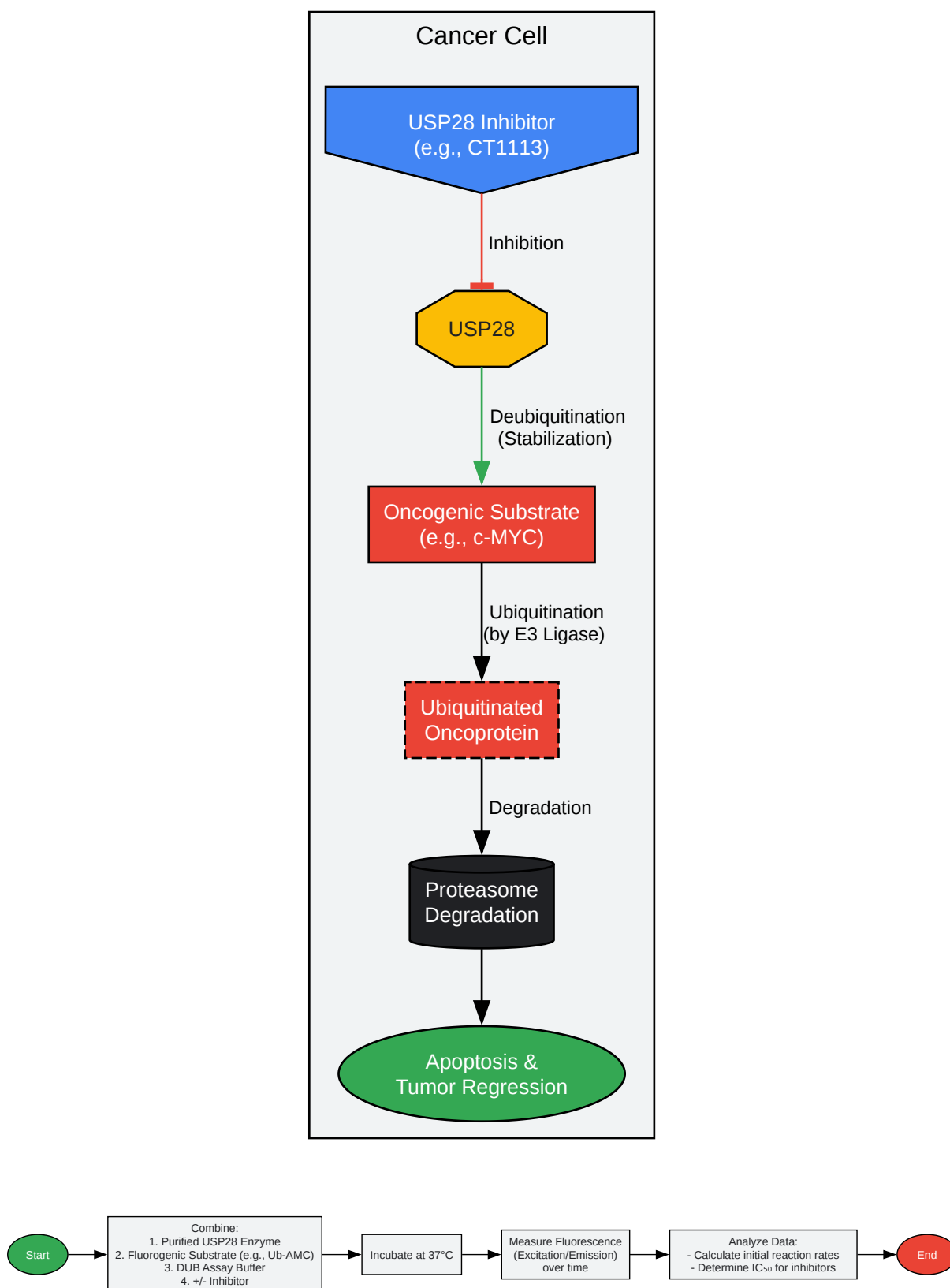
In many cancer types, USP28 functions as a potent oncoprotein. It counteracts the activity of E3 ubiquitin ligases, primarily FBXW7, to prevent the proteasomal degradation of numerous proteins critical for cell cycle progression, proliferation, and oncogenic transformation.[1][3]

Key Oncogenic Substrates:

- **c-MYC:** A master transcription factor dysregulated in a majority of human cancers. USP28 stabilizes c-MYC, forming a positive feedback loop where c-MYC can also drive USP28 expression.[1][3] Inhibition of USP28 leads to c-MYC degradation, representing a key therapeutic strategy.[1]
- **NOTCH1:** A critical regulator of cell fate, proliferation, and differentiation. USP28-mediated stabilization of the active form of NOTCH1 (NICD1) is crucial in cancers like T-cell acute lymphoblastic leukemia (T-ALL) and breast cancer.[1][4][5]
- **c-JUN:** A component of the AP-1 transcription factor, c-JUN is involved in proliferation and tumorigenesis. USP28 prevents its degradation, promoting tumor growth, particularly in intestinal and squamous cell cancers.[1][3]
- **ΔNp63:** An essential transcription factor for the identity and maintenance of squamous cell carcinomas (SCC). The USP28-ΔNp63 axis is a key dependency in these tumors.[1][2]
- **Other Oncoproteins:** USP28 also stabilizes STAT3, LIN28A, and FOXC1, further promoting cancer cell viability and growth.[1]







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